Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves several steps:
Diazotization: The process begins with the diazotization of 2,5-dimethoxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((2-(sulfooxy)ethyl)sulfonyl)phenol to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like alkyl halides and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Sulfonate esters.
Scientific Research Applications
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing the constituent aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Reactive Yellow 86: Another azo dye with similar applications but different substituents on the aromatic rings.
Reactive Orange 16: A structurally related compound with an orange hue, used in similar industrial applications.
Reactive Red 120: A red azo dye with comparable properties and uses.
Uniqueness
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility, stability, and vibrant yellow color make it particularly valuable in various industrial and research applications .
Properties
CAS No. |
94158-87-9 |
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Molecular Formula |
C22H25N3Na2O14S3 |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
disodium;4-[[2-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C22H27N3O14S3.2Na/c1-12-8-14(16(36-3)10-19(12)41(30,31)32)23-22(27)21(13(2)26)25-24-15-9-18(38-5)20(11-17(15)37-4)40(28,29)7-6-39-42(33,34)35;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
TYTRTJJMRRUYPK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
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